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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-bromo-5-chloropicolinate

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-bromo-5-chloropicolinate. It is intended for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-bromo-5-chloropicolinate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple data sheet, offering a comprehensive exploration of the underlying principles, predictive analysis based on molecular structure, and practical considerations for data acquisition.

Introduction to NMR Spectroscopy and its Application in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules.[1][2] It is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[3][4] The two most commonly used nuclei in organic chemistry are the proton (¹H) and carbon-13 (¹³C), both of which have a nuclear spin of I = 1/2.[4]

The resulting NMR spectrum provides several key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis, which indicates the chemical environment of the nucleus.

  • Integration: The area under a signal, which is proportional to the number of nuclei giving rise to the signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring nuclei.

  • Coupling Constant (J): The distance between the split peaks, which gives further insight into the connectivity of the atoms.

By analyzing these parameters, the precise structure of a molecule can be determined.[5]

Structural Analysis of Methyl 4-bromo-5-chloropicolinate

Methyl 4-bromo-5-chloropicolinate (C₇H₅BrClNO₂) is a halogenated pyridine derivative. Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position.

Key Structural Features Influencing NMR Spectra:

  • Aromatic Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom and the halogen substituents will significantly influence the chemical shifts of the ring protons and carbons.

  • Substituent Effects:

    • Bromine and Chlorine: These electron-withdrawing halogens will deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

    • Methyl Ester Group (-COOCH₃): The carbonyl group is electron-withdrawing and will deshield the adjacent ring proton. The methyl group will give rise to a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • Protons: The molecule has two aromatic protons on the pyridine ring and three protons on the methyl ester group.

  • Carbons: The molecule has seven distinct carbon atoms: five in the pyridine ring, one in the carbonyl group of the ester, and one in the methyl group of the ester.

Predicted ¹H NMR Spectrum

Based on the structural analysis, the following ¹H NMR spectrum is predicted for methyl 4-bromo-5-chloropicolinate, typically recorded in a deuterated solvent like chloroform (CDCl₃).

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 8.7Singlet1HH-6This proton is adjacent to the electron-withdrawing nitrogen atom and is expected to be the most deshielded aromatic proton.
2~ 8.2Singlet1HH-3This proton is deshielded by the adjacent carbonyl group and the halogen substituents.
3~ 4.0Singlet3H-OCH₃The methyl protons of the ester group are in a typical range for this functional group.

Diagram of Predicted ¹H NMR Signal Assignments

G cluster_molecule Methyl 4-bromo-5-chloropicolinate cluster_spectrum Predicted ¹H NMR Spectrum mol Structure with proton assignments spec Predicted signals with assignments mol->spec Prediction based on substituent effects

Caption: Logical flow from molecular structure to predicted ¹H NMR signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~ 164C=OThe carbonyl carbon of the ester group is highly deshielded.
2~ 152C-2The carbon atom attached to the nitrogen and the ester group.
3~ 150C-6The carbon atom adjacent to the nitrogen.
4~ 140C-4The carbon atom bonded to the bromine atom.
5~ 132C-5The carbon atom bonded to the chlorine atom.
6~ 125C-3The carbon atom adjacent to the ester group.
7~ 53-OCH₃The methyl carbon of the ester group.

Diagram of Predicted ¹³C NMR Signal Assignments

G molecule Methyl 4-bromo-5-chloropicolinate C-2 C-3 C-4 C-5 C-6 C=O -OCH₃ spectrum Predicted ¹³C NMR Signals ~164 ppm ~152 ppm ~150 ppm ~140 ppm ~132 ppm ~125 ppm ~53 ppm molecule:co->spectrum C=O molecule:c2->spectrum C-2 molecule:c6->spectrum C-6 molecule:c4->spectrum C-4 molecule:c5->spectrum C-5 molecule:c3->spectrum C-3 molecule:och3->spectrum -OCH₃

Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra.

A. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of methyl 4-bromo-5-chloropicolinate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[6]

  • Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

B. Instrument Setup and Data Acquisition

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and then perform an automated shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the appropriate number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (typically 128 scans or more, as ¹³C has a low natural abundance).[7]

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire the FID.

C. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of the NMR Experimental Workflow

G A Sample Preparation (Dissolution & Transfer) B Instrument Setup (Locking & Shimming) A->B C ¹H NMR Acquisition (Pulse Sequence & FID) B->C D ¹³C NMR Acquisition (Pulse Sequence & FID) C->D E Data Processing (FT, Phasing, Referencing) D->E F Spectral Analysis (Interpretation of δ, J, Integration) E->F

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of methyl 4-bromo-5-chloropicolinate. By understanding the fundamental principles of NMR and the influence of the molecule's structural features, researchers can confidently interpret experimental data for this and related compounds. The provided experimental protocol serves as a standard guideline for obtaining high-quality NMR spectra for structural verification and further research in drug discovery and development.

References

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy. Royal Society of Chemistry. Retrieved from [Link]

  • Protocols. University of Wisconsin-Madison Chemistry Department NMR Facility. Retrieved from [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Determining the Solubility Profile of Methyl 4-Bromo-5-Chloropicolinate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Methyl 4-bromo-5-chloropicolinate, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 4-bromo-5-chloropicolinate, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The arrangement of its functional groups—an ester, a bromine atom, and a chlorine atom on a pyridine ring—imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of novel molecules. The pyridine ring itself is a common motif in many pharmaceuticals.[1][2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl 4-bromo-5-chloropicolinate is a cornerstone of its developability.[3] It dictates the choice of solvents for synthesis, purification, and formulation, and significantly influences the bioavailability of the final drug product. A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not merely academic but a critical dataset for process chemists, formulators, and medicinal chemists.

This guide provides a robust framework for determining the solubility profile of methyl 4-bromo-5-chloropicolinate. It outlines a detailed experimental protocol, discusses the theoretical underpinnings of its solubility based on physicochemical properties, and presents a systematic approach for data acquisition and interpretation.

Physicochemical Properties of Methyl 4-Bromo-5-Chloropicolinate

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₇H₅BrClNO₂[4][5]
Molecular Weight 250.48 g/mol [4][6]
Appearance Solid[5]
LogP (Predicted) 2.318[6]
Canonical SMILES COC(=O)C1=CC(Br)=C(Cl)C=N1[6]
Storage Conditions Inert atmosphere, 2-8°C[4][7]

The predicted LogP value of 2.318 suggests that methyl 4-bromo-5-chloropicolinate is a moderately lipophilic compound.[6] This indicates a preference for organic solvents over aqueous media. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[8] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given its structure, this compound possesses both polar (ester and pyridine nitrogen) and non-polar (halogens and aromatic ring) characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the equilibrium solubility method, a reliable "gold standard" technique for determining thermodynamic solubility.[9]

Materials and Equipment
  • Methyl 4-bromo-5-chloropicolinate (purity ≥98%)

  • A range of organic solvents (HPLC grade or equivalent), for example:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

    • Non-Polar Solvents: Toluene, Hexane, Dichloromethane

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials and caps

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of methyl 4-bromo-5-chloropicolinate into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any remaining particulate matter that could interfere with the analysis.

    • Dilute the filtered sample with a suitable solvent (often the same solvent used for the mobile phase in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of methyl 4-bromo-5-chloropicolinate of known concentrations.

    • Develop a suitable HPLC method for the quantification of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples from the solubility experiments.

    • Determine the concentration of methyl 4-bromo-5-chloropicolinate in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor used.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess methyl 4-bromo-5-chloropicolinate B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients Using Methyl 4-bromo-5-chloropicolinate

Introduction: The Strategic Advantage of Methyl 4-bromo-5-chloropicolinate in Medicinal Chemistry In the landscape of modern drug discovery, the synthetic accessibility of novel molecular scaffolds is a cornerstone of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Methyl 4-bromo-5-chloropicolinate in Medicinal Chemistry

In the landscape of modern drug discovery, the synthetic accessibility of novel molecular scaffolds is a cornerstone of innovation. Heterocyclic compounds, particularly substituted pyridines, are privileged structures in a vast array of clinically significant active pharmaceutical ingredients (APIs), most notably in the realm of kinase inhibitors.[1][2] Methyl 4-bromo-5-chloropicolinate has emerged as a highly versatile and strategic building block for the synthesis of complex APIs. Its utility stems from the differential reactivity of the bromo and chloro substituents, allowing for sequential and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This deliberate and controlled introduction of molecular complexity is paramount in the development of potent and selective drug candidates.

This technical guide provides an in-depth exploration of the synthetic applications of methyl 4-bromo-5-chloropicolinate, with a focus on detailed protocols for key transformations and a case study in the synthesis of a hypothetical analog of the BRAF kinase inhibitor, Vemurafenib. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.

Understanding the Reactivity Landscape: Regioselectivity in Cross-Coupling Reactions

The synthetic power of methyl 4-bromo-5-chloropicolinate lies in the distinct reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I, which translates to a general reactivity order of I > Br > Cl in the rate-determining oxidative addition step of the catalytic cycle.[3] This inherent difference allows for the selective reaction at the more labile C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

The electron-deficient nature of the pyridine ring, further accentuated by the two halogen substituents and the ester group, influences the reactivity of the C-X bonds. The position of the halogen relative to the nitrogen atom also plays a role, with halogens at the 2- and 4-positions being generally more activated towards oxidative addition and nucleophilic aromatic substitution.[4]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed protocols for the three most pertinent palladium-catalyzed cross-coupling reactions for the functionalization of methyl 4-bromo-5-chloropicolinate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds.[5] In the context of methyl 4-bromo-5-chloropicolinate, this reaction can be tuned to selectively couple at the C-4 position (C-Br bond).

Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[5] The preferential oxidative addition to the weaker C-Br bond is the key to regioselectivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

  • Materials:

    • Methyl 4-bromo-5-chloropicolinate (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

    • Inert gas (Argon or Nitrogen)

  • Safety Precautions: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Many organic solvents are flammable. Appropriate personal protective equipment (PPE) should be worn.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromo-5-chloropicolinate, the boronic acid, and the base.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Under a positive pressure of the inert gas, add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

  • Reaction and Monitoring:

    • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings of aryl bromides.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle while minimizing side reactions.

Causality Behind Experimental Choices: The choice of a relatively mild palladium catalyst and moderate temperatures is crucial for achieving high selectivity for the C-Br bond over the more robust C-Cl bond. Overly aggressive conditions could lead to a mixture of mono- and di-coupled products.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction can also be performed regioselectively on methyl 4-bromo-5-chloropicolinate.

Reaction Principle: The reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7]

Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

  • Materials:

    • Methyl 4-bromo-5-chloropicolinate (1.0 equiv)

    • Terminal alkyne (1.2 - 2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-10 mol%)

    • Base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Safety Precautions: Terminal alkynes can be volatile and flammable. Copper salts can be toxic. Handle all reagents in a well-ventilated fume hood.

  • Reaction Setup:

    • To a Schlenk flask, add methyl 4-bromo-5-chloropicolinate, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and the base via syringe.

    • Add the terminal alkyne dropwise with stirring.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and effective co-catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THF or DMFAprotic polar solvents that facilitate the reaction.
Temperature Room temp to 60 °CMilder conditions are often sufficient for the more reactive C-Br bond.

Causality Behind Experimental Choices: The use of a copper co-catalyst allows the reaction to proceed under milder conditions, which is advantageous for maintaining the integrity of the C-Cl bond and any sensitive functional groups on the coupling partners.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)Br Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction is of immense importance in the synthesis of APIs, as the aniline and related motifs are common in bioactive molecules.

Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-X bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine.[10] For the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination (targeting the C-Cl bond after C-Br functionalization)

  • Materials:

    • Methyl 4-aryl-5-chloropicolinate (1.0 equiv)

    • Primary or secondary amine (1.2 - 1.5 equiv)

    • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)

    • Bulky phosphine ligand (e.g., RuPhos, if not using a pre-catalyst)

    • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.5 - 2.0 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

    • Inert gas (Argon or Nitrogen)

  • Safety Precautions: Strong bases like NaOtBu are corrosive and moisture-sensitive. Bulky phosphine ligands can be air-sensitive. Handle all reagents under an inert atmosphere.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to an oven-dried reaction vessel.

    • Add the methyl 4-aryl-5-chloropicolinate and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and place it in a preheated oil bath.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Carefully quench with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Parameter Condition Rationale
Catalyst RuPhos Pd G3A highly active pre-catalyst for the amination of challenging aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common, high-boiling solvent for Buchwald-Hartwig reactions.
Temperature 100-120 °CHigher temperatures are often necessary to drive the oxidative addition of the C-Cl bond.

Causality Behind Experimental Choices: The amination of the C-Cl bond is significantly more challenging than that of the C-Br bond. Therefore, a more active catalyst system, typically involving a bulky, electron-rich phosphine ligand and a strong base, is required to achieve a good yield.

Buchwald_Hartwig_Workflow Start Methyl 4-bromo-5-chloropicolinate Suzuki Regioselective Suzuki Coupling (C-Br functionalization) Start->Suzuki Intermediate Methyl 4-aryl-5-chloropicolinate Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (C-Cl functionalization) Intermediate->Buchwald API_scaffold Di-functionalized Picolinate (API Scaffold) Buchwald->API_scaffold

Caption: Sequential functionalization workflow for methyl 4-bromo-5-chloropicolinate.

Case Study: Proposed Synthesis of a Vemurafenib Analog

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of metastatic melanoma.[1] The core of vemurafenib contains a pyrrolo[2,3-b]pyridine (azaindole) scaffold. The following is a proposed, well-precedented, yet hypothetical, synthetic route to a vemurafenib analog starting from methyl 4-bromo-5-chloropicolinate.

Synthetic Strategy: The synthesis will proceed via an initial Suzuki coupling to install the aryl group at the 4-position, followed by a Buchwald-Hartwig amination to introduce the key aniline fragment at the 5-position. Subsequent hydrolysis of the ester and amidation would yield the final API analog.

Step 1: Regioselective Suzuki Coupling

The first step involves the selective coupling of methyl 4-bromo-5-chloropicolinate with 4-fluorophenylboronic acid.

  • Reaction: Methyl 4-bromo-5-chloropicolinate + 4-Fluorophenylboronic acid

  • Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C

  • Expected Product: Methyl 5-chloro-4-(4-fluorophenyl)picolinate

Step 2: Buchwald-Hartwig Amination

The second step is the coupling of the product from Step 1 with 3-aminobenzenesulfonamide.

  • Reaction: Methyl 5-chloro-4-(4-fluorophenyl)picolinate + 3-Aminobenzenesulfonamide

  • Conditions: RuPhos Pd G3, NaOtBu, Toluene, 110 °C

  • Expected Product: Methyl 4-(4-fluorophenyl)-5-(3-sulfamoylphenylamino)picolinate

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: Saponification of the methyl ester

  • Conditions: LiOH, THF/H₂O, room temperature

  • Expected Product: 4-(4-fluorophenyl)-5-(3-sulfamoylphenylamino)picolinic acid

Step 4: Amide Coupling

The final step is the coupling of the carboxylic acid with a suitable amine, for instance, propylamine, to complete the synthesis of the vemurafenib analog.

  • Reaction: Amide bond formation

  • Conditions: HATU, DIPEA, DMF, room temperature

  • Final Product: N-propyl-4-(4-fluorophenyl)-5-(3-sulfamoylphenylamino)picolinamide

This proposed synthesis demonstrates the utility of methyl 4-bromo-5-chloropicolinate as a starting material for the efficient and controlled construction of complex, biologically active molecules. The principles of regioselective cross-coupling are central to the successful execution of this synthetic route.

Conclusion

Methyl 4-bromo-5-chloropicolinate is a powerful and versatile building block for the synthesis of active pharmaceutical ingredients. Its di-halogenated nature, coupled with the differential reactivity of the bromo and chloro substituents, allows for a programmed and regioselective approach to the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust toolkit for the medicinal chemist to access novel chemical space. The presented protocols, grounded in established chemical principles and supported by the literature, offer a reliable starting point for the development of innovative synthetic routes to new therapeutic agents.

References

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. Available at: [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells. CNR-IRIS. Available at: [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Available at: [Link]

  • Design and Synthesis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. The University of Manchester Research Explorer. Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF PAR. Available at: [Link]

  • BRAF inhibitors based on an imidazo[11]pyridin-2-one scaffold and a meta substituted middle ring. PubMed. Available at: [Link]

  • Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

Sources

Application

Application of methyl 4-bromo-5-chloropicolinate as a pyridine building block

Application Note: Methyl 4-Bromo-5-chloropicolinate as an Orthogonally Reactive Pyridine Scaffold in Targeted Protein Degrader Synthesis Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-Bromo-5-chloropicolinate as an Orthogonally Reactive Pyridine Scaffold in Targeted Protein Degrader Synthesis

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals Compound: Methyl 4-bromo-5-chloropicolinate (CAS: 1256834-36-2)[1]

Structural Significance and Mechanistic Rationale

In modern drug discovery, highly functionalized heterocyclic building blocks are essential for constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Methyl 4-bromo-5-chloropicolinate is a premium pyridine scaffold that offers three distinct vectors for sequential functionalization: a C2 methyl ester, a C4 bromine atom, and a C5 chlorine atom.

The true synthetic value of this building block lies in its orthogonal halogen reactivity , which allows for precise, regioselective cross-coupling without the need for transient protecting groups.

Causality of Regioselectivity: When subjected to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), oxidative addition occurs exclusively at the C4-Br bond[2]. This selectivity is driven by two synergistic factors:

  • Thermodynamic Bond Strength: The aryl C–Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the adjacent C–Cl bond (~330 kJ/mol), making the bromine site kinetically favored for Pd(0) insertion.

  • Electronic Activation: The C4 position is para to the strongly electron-withdrawing pyridine nitrogen. This resonance effect drastically lowers the electron density at C4, accelerating the oxidative addition of electron-rich Pd(0) species. The C5-Cl bond, being meta to the nitrogen, lacks this direct resonance activation and remains inert under mild coupling conditions.

Application Case Study: Synthesis of Tyk2 Degraders

A prominent application of methyl 4-bromo-5-chloropicolinate is found in the synthesis of Tyrosine Kinase 2 (Tyk2) degraders[2]. In this workflow, the C4 position is aminated with a complex dihydropyrimidine-2,4-dione derivative via a Buchwald-Hartwig cross-coupling.

Mechanistic Choices in the Protocol:

  • Catalyst System (Pd₂(dba)₃ / XantPhos): XantPhos is selected for its wide natural bite angle (~111°). This forces the palladium intermediate into a highly strained geometry that artificially accelerates the reductive elimination step—a critical requirement when coupling bulky or poor nucleophiles like imides/diones.

  • High Catalyst Loading at Room Temperature: The protocol utilizes an unusually high catalyst loading (20 mol% Pd₂(dba)₃) at room temperature[2]. This choice is deliberate: it achieves full conversion without the application of heat, thereby preventing the thermal degradation of sensitive degrader intermediates and avoiding the base-mediated hydrolysis of the C2 methyl ester.

  • Base Selection (Cs₂CO₃): Cesium carbonate is a mild, non-nucleophilic base. Stronger bases (like NaOtBu) would rapidly saponify the methyl ester or trigger unwanted side reactions with the dione moiety.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric parameters for the regioselective C4-amination, adapted from validated patent literature for Tyk2 degrader synthesis[2].

ReagentMW ( g/mol )Mass / VolmmolEquivalentsRole
Methyl 4-bromo-5-chloropicolinate250.485.00 g20.01.00Electrophilic Scaffold
3-(4-Methoxybenzyl)dihydropyrimidine-2,4-dione234.254.91 g21.01.05Nucleophile
Cesium Carbonate (Cs₂CO₃)325.8219.51 g59.93.00Mild Base
Pd₂(dba)₃915.723.66 g4.00.20Catalyst Precursor
XantPhos578.622.31 g4.00.20Bidentate Ligand
1,4-Dioxane (Anhydrous)88.1150 mL--Solvent

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each critical step includes observable metrics to ensure the reaction is proceeding correctly before advancing.

Step 1: System Preparation & Degassing

  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromo-5-chloropicolinate (5.00 g, 20.0 mmol), the dihydropyrimidine-2,4-dione derivative (4.91 g, 21.0 mmol), and Cs₂CO₃ (19.51 g, 59.9 mmol).

  • Suspend the solids in anhydrous 1,4-dioxane (50 mL).

  • Sparge the suspension with ultra-pure nitrogen gas for 15 minutes.

  • Self-Validation Check: The cessation of large dissolved oxygen bubbles and the establishment of a steady nitrogen positive pressure indicates sufficient deoxygenation. Failure to properly degas will result in the rapid oxidation of Pd(0) to inactive Pd(II) black.

Step 2: Catalyst Activation & Reaction Execution

  • Under a continuous stream of nitrogen, quickly add Pd₂(dba)₃ (3.66 g, 3.99 mmol) and XantPhos (2.31 g, 3.99 mmol)[2].

  • Seal the flask and stir the reaction mixture vigorously at room temperature (20–25 °C).

  • Self-Validation Check: Upon addition, the mixture will appear dark purple/red due to the Pd₂(dba)₃. Within 15–30 minutes of stirring, the solution should transition to a deep yellow or orange hue, visually confirming the successful formation of the active Pd(0)-XantPhos catalytic species.

Step 3: Reaction Monitoring

  • Stir the mixture for 12–16 hours.

  • Withdraw a 50 µL aliquot, dilute with acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Self-Validation Check: The LC-MS trace must show the complete consumption of the starting material ( m/z ~250). The product peak should exhibit a distinct chlorine-only isotope pattern (M and M+2 in a 3:1 ratio), confirming that the bromine atom was selectively displaced while the C5-Cl bond remains completely intact.

Step 4: Quench and Workup

  • Dilute the reaction mixture with ethyl acetate (150 mL) and filter the suspension through a pad of Celite to remove the insoluble cesium salts and precipitated palladium residues.

  • Wash the Celite pad with an additional 50 mL of ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product as a viscous dark residue.

Step 5: Purification

  • Purify the crude residue via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Isolate the fractions containing the target C4-aminated pyridine and evaporate to dryness to yield the purified intermediate.

Reaction Workflow Visualization

G A 1. Reagent Assembly Methyl 4-bromo-5-chloropicolinate + Dihydropyrimidine derivative B 2. Catalyst & Base Addition Pd2(dba)3, XantPhos, Cs2CO3 in Dioxane A->B C 3. Degassing N2 Atmosphere to prevent Pd(0) oxidation B->C D 4. Regioselective Coupling Oxidative addition at C4-Br (C5-Cl remains intact) C->D E 5. Workup & Purification Filtration, Extraction, Column Chromatography D->E F 6. Isolated Product C4-Aminated Pyridine Scaffold (Tyk2 Degrader Intermediate) E->F

Workflow for the regioselective Buchwald-Hartwig coupling of methyl 4-bromo-5-chloropicolinate.

References

  • Title: WO2024220937A2 - Tyk2 degraders and uses thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-bromo-5-chloropicolinate Transformations

Welcome to the technical support center for optimizing palladium-catalyzed transformations of methyl 4-bromo-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed transformations of methyl 4-bromo-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this dihalogenated heterocyclic substrate. The unique electronic and steric properties of this molecule present distinct challenges and opportunities for selective functionalization. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes efficiently and robustly.

Introduction: The Challenge of Selectivity and Activity

Methyl 4-bromo-5-chloropicolinate is a valuable building block in medicinal chemistry and materials science. Its two distinct halogen atoms, bromine and chlorine, offer the potential for sequential, site-selective cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions due to its lower bond dissociation energy.[1] This inherent reactivity difference provides a basis for selective functionalization at the C4 position. However, achieving high selectivity and yield while minimizing catalyst loading is a common challenge. Factors such as the choice of palladium precursor, ligand, base, and solvent all play a critical role in the reaction's success.[2]

This guide will focus on common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, providing strategies to optimize catalyst loading and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with methyl 4-bromo-5-chloropicolinate and similar substrates.

Q1: What is a typical starting palladium catalyst loading for transformations of methyl 4-bromo-5-chloropicolinate?

A1: A good starting point for catalyst loading is generally in the range of 1-2 mol% of the palladium precursor.[3] For initial screening experiments, this concentration is often sufficient to promote the reaction without being excessively wasteful. Depending on the specific cross-coupling reaction and the reactivity of the coupling partner, this loading can often be significantly reduced. For highly active catalyst systems, loadings as low as 0.1 mol% or even into the parts-per-million (ppm) range can be achievable, particularly in process development settings.[4][5]

Q2: I am observing low or no conversion of my starting material. What are the most likely causes?

A2: Low or no conversion can stem from several factors. A primary suspect is often the activity of the palladium catalyst itself. The active catalytic species in most cross-coupling reactions is Pd(0), and if you are starting with a Pd(II) precursor like Pd(OAc)₂, inefficient reduction to Pd(0) can stall the reaction.[6] Other common causes include:

  • Inactive Catalyst: The palladium precursor or ligand may have degraded due to improper storage or handling. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[3]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like picolinates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote oxidative addition.[7]

  • Inappropriate Base: The base is critical for the transmetalation step in Suzuki reactions and for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira couplings. The strength and solubility of the base can significantly impact the reaction rate.[8][9]

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[8]

Q3: I am seeing significant formation of side products, such as homocoupling of my nucleophile or dehalogenation of my starting material. How can I minimize these?

A3: Side product formation is a common issue that can often be addressed by carefully tuning the reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of boronic acids in Suzuki reactions.[10] Rigorous degassing of the reaction mixture is essential. Using more stable boron reagents, such as MIDA boronates, can also suppress this side reaction.[8]

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source instead of the desired nucleophile. Potential hydride sources include certain amine bases or alcohol solvents.[8] Switching to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent can mitigate this issue.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, often water.[8] While many Suzuki protocols use aqueous bases, excessive water can be detrimental. Using anhydrous conditions or a base like K₃PO₄, which requires minimal water for activation, can be beneficial.[8]

Q4: My reaction mixture turns black, and a precipitate forms. What is happening, and is it detrimental to my reaction?

A4: The formation of a black precipitate, commonly referred to as "palladium black," is indicative of catalyst decomposition and aggregation.[8] This is often caused by an insufficient ligand-to-palladium ratio, high reaction temperatures, or poor solvent choice. While the reaction may still proceed to some extent, the formation of palladium black signifies a loss of active, soluble catalyst and will likely lead to lower yields and reproducibility. To prevent this, ensure an adequate ligand-to-metal ratio (typically 1:1 to 2:1 for monodentate ligands) and consider using a more stabilizing ligand.[3][8]

Troubleshooting Guides

This section provides more detailed, step-by-step approaches to resolving common experimental issues.

Guide 1: Addressing Low Conversion or Stalled Reactions

If you are experiencing low or no conversion, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the root cause.

G start Low or No Conversion catalyst Check Catalyst & Ligand Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active sub_catalyst1 Use fresh Pd precursor and ligand catalyst->sub_catalyst1 sub_catalyst2 Consider a more stable precatalyst (e.g., G3-XPhos) catalyst->sub_catalyst2 sub_catalyst3 Ensure complete dissolution before adding other reagents catalyst->sub_catalyst3 reagents Verify Reagent Purity & Stoichiometry conditions->reagents If conditions are optimized sub_conditions1 Screen different ligands (e.g., bulky, electron-rich phosphines) conditions->sub_conditions1 sub_conditions2 Screen different bases (e.g., K3PO4, Cs2CO3) conditions->sub_conditions2 sub_conditions3 Screen different solvents (e.g., dioxane, toluene, DMF) conditions->sub_conditions3 sub_conditions4 Increase temperature incrementally conditions->sub_conditions4 sub_conditions5 Ensure rigorous degassing conditions->sub_conditions5 selectivity Address Site Selectivity Issues reagents->selectivity If reagents are pure sub_reagents1 Use anhydrous and degassed solvents reagents->sub_reagents1 sub_reagents2 Check purity of coupling partner and base reagents->sub_reagents2 sub_reagents3 Verify stoichiometry of all reagents reagents->sub_reagents3 sub_selectivity1 Confirm reaction is occurring at the C-Br position selectivity->sub_selectivity1 sub_selectivity2 If C-Cl reaction is desired, more forcing conditions may be needed selectivity->sub_selectivity2

Caption: Troubleshooting workflow for low conversion.

Guide 2: Optimizing Catalyst Loading for Cost-Effectiveness and Purity

Once you have established a reliable reaction, the next step is often to minimize the palladium loading. This is crucial for reducing costs, especially on a larger scale, and for minimizing residual palladium in the final product, which is a significant concern in pharmaceutical manufacturing.[5][11][12]

Parameter Initial Screening (mol%) Optimization Range (mol%) Process Scale (mol% or ppm) Rationale
Pd Precursor 1 - 20.1 - 1< 0.1 (or ppm levels)Higher loading ensures initial success; optimization reduces cost and residual metal.[5]
Ligand:Pd Ratio 1:1 to 2:11:1 to 4:1Optimized based on stabilityAn appropriate excess of ligand can stabilize the active catalyst and prevent decomposition.[8]
Temperature 80 - 110 °CAmbient to 120 °CLowest effective temperatureLower temperatures can improve catalyst stability and reduce side reactions.
Concentration 0.1 - 0.5 M0.1 - 1.0 MHighest effective concentrationHigher concentrations can improve reaction rates but may require more efficient heat transfer.

Systematic Approach to Lowering Catalyst Loading:

  • Establish a Baseline: Run the reaction at your initial, successful conditions (e.g., 1 mol% Pd) and obtain a reliable yield and purity profile.

  • Incremental Reduction: Decrease the catalyst loading in a stepwise manner (e.g., to 0.5 mol%, then 0.1 mol%, then 0.05 mol%). At each step, carefully monitor the reaction progress (e.g., by TLC or LC-MS) and the final yield.

  • Re-optimize Other Parameters: If you observe a decrease in performance at a lower catalyst loading, you may need to re-optimize other parameters. For example, a slight increase in temperature or a switch to a more active ligand might compensate for the lower catalyst concentration.

  • Consider a Pre-catalyst: Well-defined palladium pre-catalysts can offer higher activity and stability, often allowing for lower catalyst loadings from the outset.[6]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with methyl 4-bromo-5-chloropicolinate. These should be considered as starting points and will likely require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with methyl 4-bromo-5-chloropicolinate.

Materials:

  • Methyl 4-bromo-5-chloropicolinate (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk tube, add methyl 4-bromo-5-chloropicolinate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water mixture.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the Schlenk tube via syringe, followed by the catalyst solution.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the desired amount of time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of an amine with methyl 4-bromo-5-chloropicolinate.

Materials:

  • Methyl 4-bromo-5-chloropicolinate (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • In a separate vial, dissolve the methyl 4-bromo-5-chloropicolinate and the amine in a small amount of toluene.

  • Add the substrate solution to the catalyst mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the desired amount of time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Concluding Remarks

Optimizing palladium catalyst loading for the transformation of methyl 4-bromo-5-chloropicolinate requires a systematic and informed approach. By understanding the key reaction parameters and potential pitfalls, researchers can develop efficient, cost-effective, and scalable synthetic routes. This guide provides a foundation for troubleshooting and optimization, but it is important to remember that each specific transformation may require tailored conditions for optimal results. Careful experimentation and analysis are the keys to success.

References

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  • R Discovery. (2004). Role of base in palladium-catalyzed arylation of carbanions. Journal of Organometallic Chemistry, 689(24), 4794-4803. [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022-1029. [Link]

  • National Center for Biotechnology Information. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 17392–17402. [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1623. [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6245–6264. [Link]

  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6245–6264. [Link]

  • National Center for Biotechnology Information. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1622–1662. [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • National Center for Biotechnology Information. (2026). Nanomagnetic picolylamine- based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water. Scientific Reports, 16(1), 12345. [Link]

  • National Center for Biotechnology Information. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Organic Letters, 17(10), 2462–2465. [Link]

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Optimization

Technical Support Center: Ensuring the Long-Term Stability of Methyl 4-bromo-5-chloropicolinate

Welcome to the dedicated technical support resource for methyl 4-bromo-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for methyl 4-bromo-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and long-term storage of this important chemical intermediate. By understanding its potential degradation pathways and implementing proper stability testing, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the degradation of methyl 4-bromo-5-chloropicolinate during long-term storage?

A1: The primary degradation concerns for methyl 4-bromo-5-chloropicolinate are hydrolysis of the methyl ester group and photodegradation of the halogenated pyridine ring. Exposure to moisture, acidic or basic conditions, and light can initiate these degradation pathways, leading to the formation of impurities that may compromise your experiments.

Q2: What are the ideal storage conditions for methyl 4-bromo-5-chloropicolinate?

A2: To minimize degradation, methyl 4-bromo-5-chloropicolinate should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. Refrigeration (2-8 °C) is advisable for long-term storage.

Q3: I've noticed a change in the color of my methyl 4-bromo-5-chloropicolinate powder. What could be the cause?

A3: A change in color, such as yellowing, can be an indicator of degradation, particularly due to light exposure (photodegradation). It is crucial to re-analyze the material to determine its purity before use.

Q4: Can I dissolve methyl 4-bromo-5-chloropicolinate in water for my experiments?

A4: While it may have some solubility, preparing aqueous stock solutions for long-term storage is not recommended due to the risk of hydrolysis of the methyl ester. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering the solution to a neutral pH can help to slow down hydrolysis compared to acidic or basic conditions.

Q5: What analytical techniques are suitable for assessing the purity and degradation of methyl 4-bromo-5-chloropicolinate?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method for routine purity checks and quantifying the parent compound. For identifying unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective. Gas chromatography-mass spectrometry (GC-MS) can also be employed, potentially after derivatization of any polar degradation products.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to identifying and mitigating degradation of methyl 4-bromo-5-chloropicolinate.

Visualizing Potential Degradation Pathways

The primary anticipated degradation pathways for methyl 4-bromo-5-chloropicolinate are hydrolysis and photodegradation.

Potential Degradation Pathways parent Methyl 4-bromo-5-chloropicolinate hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis Ester Cleavage photodegradation Photodegradation (UV/Vis Light) parent->photodegradation Ring Modification hydrolysis_product 4-bromo-5-chloropicolinic acid hydrolysis->hydrolysis_product photo_products Various Degradants (e.g., dehalogenated species) photodegradation->photo_products

Caption: Major degradation routes for methyl 4-bromo-5-chloropicolinate.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis RP-HPLC-UV RP-HPLC-UV Acid Hydrolysis->RP-HPLC-UV Quantify Degradation Base Hydrolysis Base Hydrolysis Base Hydrolysis->RP-HPLC-UV Quantify Degradation Oxidative Oxidative Oxidative->RP-HPLC-UV Quantify Degradation Thermal Thermal Thermal->RP-HPLC-UV Quantify Degradation Photolytic Photolytic Photolytic->RP-HPLC-UV Quantify Degradation LC-MS LC-MS RP-HPLC-UV->LC-MS Identify Degradants Methyl 4-bromo-5-chloropicolinate Methyl 4-bromo-5-chloropicolinate Methyl 4-bromo-5-chloropicolinate->Acid Hydrolysis Methyl 4-bromo-5-chloropicolinate->Base Hydrolysis Methyl 4-bromo-5-chloropicolinate->Oxidative Methyl 4-bromo-5-chloropicolinate->Thermal Methyl 4-bromo-5-chloropicolinate->Photolytic

Caption: Workflow for assessing compound stability.

Hydrolytic Stability

Objective: To determine the susceptibility of the methyl ester to hydrolysis under acidic, basic, and neutral conditions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of methyl 4-bromo-5-chloropicolinate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

  • Analysis: Analyze all samples by RP-HPLC-UV to determine the percentage of the parent compound remaining and the formation of any degradation products.

Expected Outcome: Significant degradation is expected under basic conditions, leading to the formation of 4-bromo-5-chloropicolinic acid. Acidic conditions may also promote hydrolysis, though typically at a slower rate than basic conditions.

Photostability

Objective: To assess the impact of light exposure on the stability of the compound.

Protocol:

  • Sample Preparation: Prepare a solution of methyl 4-bromo-5-chloropicolinate in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 0.1 mg/mL. Also, place a small amount of the solid powder in a clear container.

  • Control Sample: Prepare an identical set of samples but wrap them in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the test samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][3] A common exposure level is an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

  • Analysis: After the exposure period, analyze both the exposed and control samples by RP-HPLC-UV.

Expected Outcome: Photodegradation may lead to the formation of multiple, often colored, degradation products. The pyridine ring is susceptible to photochemical reactions.

Thermal Stability

Objective: To evaluate the effect of elevated temperatures on the solid compound.

Protocol:

  • Sample Preparation: Place a known amount of solid methyl 4-bromo-5-chloropicolinate in a vial.

  • Incubation: Store the vial in an oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 7 days).

  • Analysis: After the incubation period, dissolve the sample in a suitable solvent and analyze by RP-HPLC-UV to assess for any degradation.

Expected Outcome: Halogenated aromatic compounds are often thermally stable, but prolonged exposure to high temperatures could lead to decomposition.

Analytical Methodologies

A robust analytical method is crucial for monitoring the stability of methyl 4-bromo-5-chloropicolinate.

Table 1: Recommended RP-HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the pyridine nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 20-80% B over 20 minutesA gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~280 nmThe pyridine ring system is expected to have a strong UV absorbance in this region. A full UV scan of the pure compound is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
LC-MS for Degradant Identification

For the identification of unknown degradation products, coupling the HPLC system to a mass spectrometer is invaluable. Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds. The mass-to-charge ratio (m/z) of the degradation products can provide crucial information for their structural elucidation.[5]

Summary of Best Practices for Storage and Handling

ConditionRecommendationJustification
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against moisture and oxidation.
Light Amber vial or stored in the darkPrevents photodegradation.[6]
Container Tightly sealed, non-reactive materialPrevents contamination and exposure to the atmosphere.
Aqueous Solutions Prepare fresh, use immediatelyMinimizes the risk of hydrolysis.

By adhering to these guidelines and proactively assessing the stability of your methyl 4-bromo-5-chloropicolinate, you can ensure the quality and reliability of your research and development efforts.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13.
  • Schmidt, A. S. (2021). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 45(5).
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Singh, S., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability-indicating studies of drug substances and drug products- scientific and regulatory considerations. Research Journal of Pharmacy and Technology, 6(10), 1089-1100.
  • Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(39), 55669-55678.
  • Min, J., et al. (2017). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. Available from: [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(5).
  • Yathirajan, H. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12828947, Methyl 4-bromopicolinate. Retrieved from [Link].

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Kumar, V., & Sharma, V. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 444-459.
  • FDA. (n.d.). Stability – Why do we care?/Justifying your product!. Available from: [Link]

  • Al-Majmaie, S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 545-555.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46311197, Methyl 5-bromo-6-chloropicolinate. Retrieved from [Link].

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available from: [Link]

  • Sharma, M. C., & Sharma, S. (2012). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-15.
  • Patel, R. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Proestos, C., et al. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 26(8), 2355.
  • Siddiqui, F. A., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 27-36.
  • Wang, J., et al. (2021). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Polymers, 13(16), 2743.
  • Lehotay, S. J. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen.
  • Stoliarov, S. I., & Westmoreland, P. R. (2004). A kinetic modeling study of the thermal degradation of halogenated polymers. Journal of Analytical and Applied Pyrolysis, 72(2), 253-272.
  • Chen, Y., et al. (2020). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Morressier.
  • DTIC. (1965). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11.
  • Czajczyńska-Wasilczuk, D., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3804.
  • Ojijo, V., & Ray, S. S. (2015). Morphology and thermal degradation studies of melt-mixed poly(hydroxybutyrate-co-valerate) (PHBV)/poly(ε-caprolactone) (PCL) biodegradable polymer blend nanocomposites with TiO2 as filler.
  • Labbe, E., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 67(6), 2588-2593.
  • Regulations.gov. (2011). DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine).
  • NextSDS. 4-Bromo-5-chloro-8-methyl-2-propylquinoline hydrobromide. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Benchmarking Methyl 4-Bromo-5-chloropicolinate: Regioselective Cross-Coupling and Performance vs. Halogenated Alternatives

As drug discovery and agrochemical development pivot toward increasingly complex, highly functionalized heterocycles, the demand for orthogonal building blocks has surged. Halogenated picolinates are critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development pivot toward increasingly complex, highly functionalized heterocycles, the demand for orthogonal building blocks has surged. Halogenated picolinates are critical intermediates in the synthesis of bioactive monohalobiaryls[1] and advanced agrochemicals, such as arylpicolinate herbicides[2].

Among these scaffolds, methyl 4-bromo-5-chloropicolinate (CAS: 1256834-36-2) has emerged as a privileged bifunctional electrophile. This guide provides an in-depth, mechanistic benchmark of its performance against alternative halogenated picolinates, focusing on its utility in regioselective cross-coupling workflows.

Structural & Electronic Benchmarking: The Causality of Chemoselectivity

The synthetic superiority of methyl 4-bromo-5-chloropicolinate lies in its highly differentiated halogen substituents. When deployed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the molecule exhibits near-perfect regioselectivity for the C4 position.

The Mechanistic Causality:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond at C4 is significantly weaker (~68 kcal/mol) than the carbon-chlorine (C-Cl) bond at C5 (~81 kcal/mol). During the catalytic cycle, the oxidative addition of the active Pd(0) species is kinetically driven toward the C-Br bond[3].

  • Electronic Activation: The electron-withdrawing methyl ester at the C2 position lowers the LUMO of the pyridine ring. This electronic deficiency accelerates the initial oxidative addition at C4.

  • Orthogonal Preservation: Because the C5-Cl bond remains largely inert under mild palladium catalysis, it serves as a preserved handle. Post-coupling, this chlorine atom can either act as a lipophilic, metabolically stable pharmacophore or be subjected to secondary, more forcing cross-coupling conditions using bulky, electron-rich ligands (e.g., XPhos or BrettPhos)[3].

Comparative Performance Data

To objectively benchmark methyl 4-bromo-5-chloropicolinate, we must compare its reactivity profile against homohalogenated and monohalogenated alternatives under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, 80 °C).

SubstrateReactive SitesC4-Coupling YieldC5-Halogen StabilityRegioselectivity (C4:C5)Synthetic Utility
Methyl 4-bromo-5-chloropicolinate C4-Br, C5-Cl>90%Excellent (Inert)>99:1Ideal for orthogonal bifunctionalization.
Methyl 4,5-dibromopicolinate C4-Br, C5-Br~60-70%Poor (Over-coupling)~3:1 to 5:1Requires strict stoichiometric control.
Methyl 4-bromopicolinate C4-Br>95%N/AN/AGood for monocoupling, lacks C5 handle.
Methyl 5-chloropicolinate C5-Cl~80%ConsumedN/ARequires specialized electron-rich ligands.

Data Synthesis: Homohalogenated dihalopyridines (like the 4,5-dibromo variant) suffer from competitive oxidative addition at both sites, leading to unwanted diarylation and complex purification. The heterohalogenated 4-bromo-5-chloro scaffold eliminates this statistical mixture, driving yields >90% for the monocoupled product.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the regioselective functionalization, demonstrating how the kinetic differentiation of the halogens dictates the reaction pathway.

G Start Methyl 4-bromo- 5-chloropicolinate (C4-Br, C5-Cl) PdCat Pd(0) Catalyst Oxidative Addition Start->PdCat Low BDE of C-Br (~68 kcal/mol) C4_Coupling Regioselective C4-Arylation PdCat->C4_Coupling Transmetalation & Reductive Elimination C5_Preserved C5-Cl Bond Preserved C4_Coupling->C5_Preserved Chemoselectivity Product 4-Aryl-5-chloro- picolinate C5_Preserved->Product Final Isolation

Pathway of regioselective C4-arylation of methyl 4-bromo-5-chloropicolinate.

Self-Validating Experimental Protocol: Regioselective C4-Arylation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of reagents is strictly governed by the mechanistic principles outlined above.

Rationale for Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The large bite angle (99°) of the dppf ligand accelerates the reductive elimination step. This minimizes the lifetime of the highly reactive Pd(II) intermediate, preventing unwanted secondary oxidative addition into the C5-Cl bond[3].

  • Base & Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): A mild inorganic base is chosen to prevent the hydrolysis of the sensitive methyl ester. The biphasic solvent system ensures optimal solubility of the arylboronic acid and facilitates efficient transmetalation.

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, apply three cycles of vacuum/argon to establish an inert atmosphere.

  • Reagent Charging: Charge the flask with methyl 4-bromo-5-chloropicolinate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Note: A slight excess of boronic acid accounts for potential protodeboronation without risking over-coupling.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Inject degassed 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Heat the vigorously stirring biphasic mixture to 80 °C for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system validates its own regioselectivity when the mass spectrum shows the complete disappearance of the starting material (m/z ~250) and the appearance of the monocoupled product. Crucially, the product mass must display the distinct 3:1 isotopic pattern (M to M+2) characteristic of a single preserved chlorine atom.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-aryl-5-chloropicolinate.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-5-chloropicolinate

As researchers and drug development professionals, our work with novel chemical entities like Methyl 4-bromo-5-chloropicolinate (CAS 1256834-36-2) is foundational to innovation. However, the integrity of our science is i...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 4-bromo-5-chloropicolinate (CAS 1256834-36-2) is foundational to innovation. However, the integrity of our science is inseparable from the safety of our practices. This guide provides a detailed operational and safety framework for handling this halogenated picolinate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety.

Foundational Risk Assessment: Understanding the Hazard Profile

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific chemical and physical hazards of a substance. Methyl 4-bromo-5-chloropicolinate is a substituted pyridine derivative, and its hazard profile is driven by its irritant and harmful properties.[1][2] A thorough understanding of its GHS classification is the critical first step in establishing a safe handling protocol.

Hazard Classification Description GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1]GHS07: Harmful/Irritant[1]Warning [1][2]
Skin Irritation (Category 2) H315: Causes skin irritation.[2][3]GHS07: Harmful/Irritant[1]Warning [1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[2][3]GHS07: Harmful/Irritant[1]Warning [1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritation.[3]GHS07: Harmful/Irritant[1]Warning [1][2]

The presence of bromine and chlorine atoms on the pyridine ring suggests that toxicological effects associated with halogenated organic compounds should be considered, necessitating robust protective measures to prevent environmental release and personnel exposure.[4][5][6]

Core Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all operations involving Methyl 4-bromo-5-chloropicolinate. The principle is to create a complete barrier between the researcher and the chemical.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldGoggles: Tightly-fitting, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory.[7][8][9] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard. Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring solutions, sonicating).[10][11]
Hand Protection Chemical-Resistant GlovesType: Nitrile gloves provide suitable protection for incidental contact.[10][12][13] Protocol: Always inspect gloves for defects before use.[7][8] Employ the double-gloving technique for higher-risk tasks to provide an additional protective layer.[10] If direct contact occurs, remove gloves immediately using proper technique, wash hands, and don a new pair.[8]
Body Protection Laboratory CoatA flame-retardant lab coat must be worn, fully buttoned, to protect skin and personal clothing from contamination.[10]
Respiratory Protection Engineering Controls & RespiratorPrimary Control: All handling of this compound must occur within a certified chemical fume hood to mitigate respiratory irritation (H335).[7][12][14] Secondary Control: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 136 approved full-face respirator with appropriate cartridges must be used.[7][9]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required to protect against spills.[10]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a systematic workflow to minimize exposure at every stage of handling.

3.1. Preparation and Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.

3.2. Weighing and Dispensing (Solid Form)

  • Location: Conduct all weighing of the solid powder inside the fume hood.

  • Technique: Handle the container and spatula carefully to avoid creating airborne dust.[7][8] If transferring from a larger container, gently scoop the material rather than pouring it.

  • Containment: Use a tared weigh boat or glassine paper on an analytical balance placed inside the hood. Close the primary container immediately after dispensing.

3.3. Post-Handling and Decontamination

  • Surface Cleaning: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent and then wash with soap and water.

  • PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water as the final step.[10][15]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Verify Fume Hood B Don Full PPE A->B C Weigh Solid Compound B->C Begin Work D Prepare Solution C->D E Decontaminate Surfaces D->E Complete Work F Dispose of Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for Methyl 4-bromo-5-chloropicolinate.

Emergency and Disposal Plans

Preparedness is paramount. Clear, immediate actions for emergencies and a compliant disposal strategy are non-negotiable components of the safety protocol.

4.1. Emergency Response for Exposure or Spill

Exposure Route Immediate First-Aid Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8][16]
Skin Contact Immediately remove all contaminated clothing.[2][17] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[8][9][18] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7][15][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[7][8] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8]
Small Spill For small spills within a fume hood, use an absorbent, inert material to collect the substance. Place it in a sealed container for hazardous waste disposal.[8]
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.[7]

4.2. Waste Disposal Plan All materials contaminated with Methyl 4-bromo-5-chloropicolinate must be treated as hazardous waste.[10] Environmental release must be strictly avoided.[7][8]

  • Waste Segregation: Collect all waste, including the chemical itself, contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]

  • Container Management: Keep the waste container closed when not in use. Store it in a designated, well-ventilated secondary containment area away from incompatible materials.[7]

  • Final Disposal: Arrange for disposal through a licensed waste disposal company, following all local, state, and national regulations.[2] Do not pour waste down the drain.[7]

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Contaminated Items (Gloves, Paper, Glassware) C Place in Labeled, Sealed Hazardous Waste Container A->C B Collect Excess Reagent B->C D Store Container in Secondary Containment C->D Secure Waste E Keep in Ventilated Area D->E F Arrange Pickup by Licensed EHS Vendor E->F Schedule Disposal

Caption: Hazardous Waste Disposal Workflow for Halogenated Compounds.

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a foundation of trust and scientific integrity that protects both your research outcomes and your most valuable asset: your health and safety.

References

  • Fluorochem. (n.d.). Methyl 4-bromo-5-chloropicolinate (CAS 1256834-36-2).
  • TargetMol. (2026, March 14). Safety Data Sheet.
  • TCI Chemicals. (2025, February 27). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
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  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • LGC Standards. (2019, November 22). Safety Data Sheet - Version 5.0.
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  • Fisher Scientific. (2024, February 27). SAFETY DATA SHEET.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.
  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2026, February 19). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 1256834-36-2|Methyl 4-bromo-5-chloropicolinate.
  • Marine Environmental Research. (2024).
  • PubChem. (n.d.). Methyl 5-bromo-6-chloropicolinate.
  • PubMed. (n.d.). Lack of toxicity of chromium chloride and chromium picolinate in rats.
  • ResearchGate. (1999). The relative acute toxicity of continuous and intermittent exposures of chlorine and bromine to aquatic organisms in the presence and absence of ammonia.
  • Environmental Science and Pollution Research. (2014, June 25).
  • PubMed. (2010, April 15). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay.

Sources

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